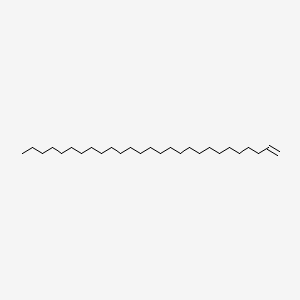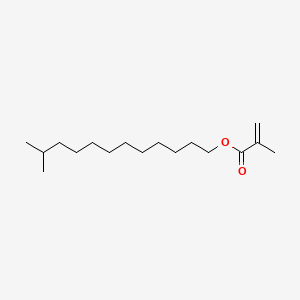
4-(9-Anthracenyloxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-Anthracenyloxy)-1-butanamine is an organic compound that features an anthracene moiety linked to a butanamine chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(9-Anthracenyloxy)-1-butanamine typically involves multiple steps. One common method starts with the preparation of 4-(9-anthracenyl)butyl bromide. This is achieved by reacting 9-bromoanthracene with 1,4-dibromobutane in the presence of n-butyllithium. The resulting 4-(9-anthracenyl)butyl bromide is then converted to 4-(9-anthracenyl)butyl azide using sodium azide in dimethyl sulfoxide. Finally, the azide is reduced to 4-(9-anthracenyl)butylamine using palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(9-Anthracenyloxy)-1-butanamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-(9-Anthracenyloxy)-1-butanamine has diverse applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in fluorescence microscopy and imaging.
Mechanism of Action
The mechanism of action of 4-(9-Anthracenyloxy)-1-butanamine primarily involves its interaction with molecular targets through its amine and anthracene groups. The anthracene moiety can participate in π-π stacking interactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions facilitate the compound’s binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Used in the synthesis of various heterocyclic compounds.
9-Anthracenemethanol: Utilized in Diels-Alder reactions and as an initiator in polymerization reactions.
9-Anthracene carboxylic acid: Known for its photochromic properties and used in the design of photochromic materials.
Uniqueness: 4-(9-Anthracenyloxy)-1-butanamine stands out due to its unique combination of an anthracene moiety and a butanamine chain, which imparts distinct fluorescence properties and versatile reactivity. This makes it particularly valuable in applications requiring fluorescent probes and advanced material development.
Properties
CAS No. |
96334-91-7 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-anthracen-9-yloxybutan-1-amine |
InChI |
InChI=1S/C18H19NO/c19-11-5-6-12-20-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12,19H2 |
InChI Key |
AAIGTATUYZIFRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


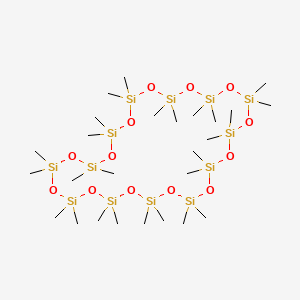
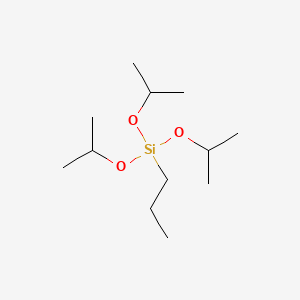
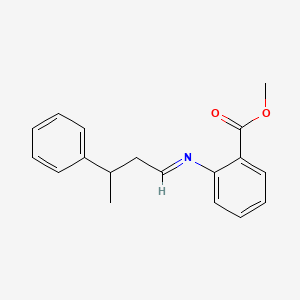
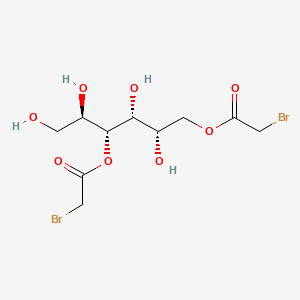

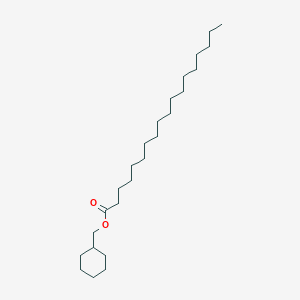

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)


